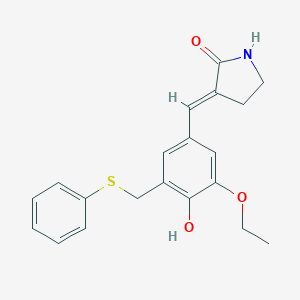

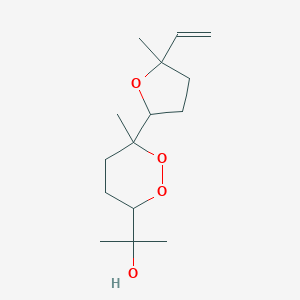

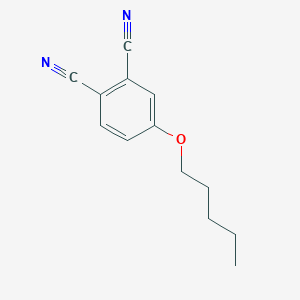

![molecular formula C12H13ClN2O2 B021401 3-(2-氯乙基)-7-甲氧基-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 147662-99-5](/img/structure/B21401.png)

3-(2-氯乙基)-7-甲氧基-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮

描述

3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as CEMM-PP, is a heterocyclic compound with a wide range of potential applications in scientific research. It is a synthetic compound that has been studied for its potential as a therapeutic agent for a variety of disorders, including cancer, diabetes, and neurological diseases. CEMM-PP has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties.

科学研究应用

杂环体系合成:

- 该化合物已用于杂环体系的合成,如 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮,它们在医药化学中因其潜在的生物活性而重要 (Selič, Grdadolnik, & Stanovnik, 1997).

在氢化工艺中的应用:

- 它被用于一项专注于氢化工艺中选择性控制的研究中。近红外技术被用于该化合物的氢化过程的在线分析,展示了该技术在工业化学过程中的实用性 (Smet 等人,2005 年).

晶体学研究:

- 该化合物的晶体学研究显示了其分子结构和分子间相互作用。这些研究对于了解该化合物的物理和化学性质至关重要 (Jasinski 等人,2009 年).

卤代衍生物的合成:

- 已经对卤代 4H-吡啶并[1,2-a]嘧啶-4-酮的合成进行了研究,表明该化合物在创建具有潜在药物应用的各种衍生物方面具有多功能性 (Molnár 等人,2009 年).

镇痛性质探索:

- 已经对相关分子的吡啶部分进行修饰以增强镇痛特性的研究。这表明该化合物衍生物在疼痛管理中的潜力 (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

抗精神病药物合成:

- 该化合物已被用作抗精神病药物帕利哌酮合成的中间体。这突出了其在制药工业中的重要性 (纪亚飞,2010 年).

抗菌剂研究:

- 一项研究探讨了该化合物的衍生物作为潜在抗菌剂,证明了其在解决细菌感染中的应用 (Krishnamurthy 等人,2013 年).

DNA 相互作用研究:

- 已经对该化合物与 DNA 的相互作用进行了研究,这对于了解其在遗传学研究和药物设计中的潜力至关重要 (Zhang 等人,2013 年).

作用机制

Target of Action

The primary targets of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are bacterial cells . The compound has been synthesized as an antibacterial agent and has shown activity against both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

Given its antibacterial activity, it can be inferred that the compound likely interferes with essential biochemical processes in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The compound has demonstrated antibacterial activity in vitro . In particular, derivatives of this compound with a substituted heterocyclic piperazine moiety have shown good activity, with one compound exhibiting twice the activity of the standard drug Streptomycin sulfate .

生化分析

Biochemical Properties

The compound 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been shown to interact with various enzymes and proteins in biochemical reactions . It has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields . The reaction proceeds under mild conditions and highlights broad functional group tolerance .

Cellular Effects

Given its role in the synthesis of pharmaceuticals, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Preliminary experimental investigation suggests a radical mechanistic pathway for the transformations it undergoes .

属性

IUPAC Name |

3-(2-chloroethyl)-7-methoxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSZMRUSKSYCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=C(C=CC2=N1)OC)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593029 | |

| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147662-99-5 | |

| Record name | 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

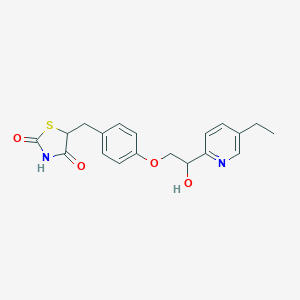

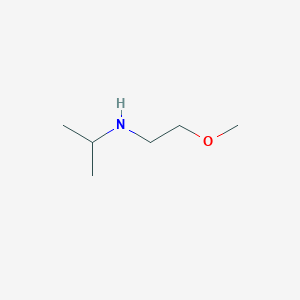

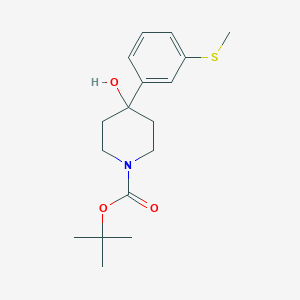

![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)

![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)